molecular formula C7H11NO3 B575567 Methyl 4-oxopiperidine-2-carboxylate CAS No. 187753-15-7

Methyl 4-oxopiperidine-2-carboxylate

Cat. No.: B575567
CAS No.: 187753-15-7
M. Wt: 157.169
InChI Key: RUTRXSXNELSCPP-UHFFFAOYSA-N
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Description

Methyl 4-oxopiperidine-2-carboxylate is a chemical compound with the molecular formula C7H11NO3 It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 4-oxopiperidine-2-carboxylate can be synthesized through several methods. One common approach involves the cyclization of amine-substituted enones under acidic conditions. For instance, an acid-mediated 6-endo-trig cyclization of amine-substituted enones can be used to produce trans-6-alkyl-2-methyl-4-oxopiperidines . This method ensures high yields and stereoselectivity.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as the preparation of starting materials, reaction monitoring, and purification through techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: Methyl 4-oxopiperidine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of catalysts or under basic conditions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Methyl 4-oxopiperidine-2-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural products.

    Biology: The compound can be used in the study of enzyme mechanisms and as a building block for bioactive molecules.

    Industry: The compound is used in the production of polymers, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 4-oxopiperidine-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor function, or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Methyl 4-oxopiperidine-2-carboxylate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

methyl 4-oxopiperidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h6,8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTRXSXNELSCPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(=O)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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